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Compound of Interest

Compound Name: Siseptin

Cat. No.: B8038392 Get Quote

Part 1: Executive Technical Summary
Sisomicin (CAS 32385-11-8), also known as Siseptin or Rickamicin, is a broad-spectrum

aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inyoensis.

Structurally, it is most similar to Gentamicin C1a but is distinguished by a unique unsaturated

diamino sugar (Ring I).[1]

This structural unsaturation confers a distinct resistance profile, rendering Sisomicin naturally

recalcitrant to specific aminoglycoside-modifying enzymes (AMEs) such as APH(3') and

ANT(4')—enzymes that typically inactivate other aminoglycosides like Kanamycin.[2] It serves

as the direct biosynthetic precursor to the semi-synthetic antibiotics Netilmicin and Plazomicin.
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Parameter Data

CAS Number 32385-11-8

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-

diamino-3-[[(2S,3R)-3-amino-6-

(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-

hydroxycyclohexyl]oxy-5-methyl-4-

(methylamino)oxane-3,5-diol

Molecular Formula C₁₉H₃₇N₅O₇

Molecular Weight 447.53 g/mol

pKa Values ~7.8, 8.2, 8.9, 9.4 (Polybasic nature)

Solubility
Highly soluble in water (>50 mg/mL); insoluble

in organic solvents (ethanol, acetone).[3]

Appearance
White to off-white hygroscopic powder (usually

as sulfate salt).

Part 2: Mechanism of Action & Resistance Logic
Ribosomal Binding Dynamics
Sisomicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal

subunit. Unlike bacteriostatic agents, the specific binding kinetics of Sisomicin induce a

bactericidal cascade.

Target Site: The h44 helix of the 16S rRNA within the decoding A-site.

Molecular Interaction:

Ring I (Unsaturated): Stacks directly on the guanine residue G1491. The unsaturation

(double bond) facilitates a planar conformation that fits tightly into the A-site cleft.

Ring II (2-Deoxystreptamine): Forms critical hydrogen bonds with the phosphate backbone

of A1493 and A1494.[1]

Ring III (Garosamine): Interacts with the upper region of the A-site helix.[1]
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Consequence: This binding locks the adenine residues A1492 and A1493 in a "flipped-out"

conformation, mimicking the state induced by correct codon-anticodon pairing. This lowers the

energy barrier for incorrect tRNAs to bind, causing massive mistranslation and the production

of nonsense proteins that disrupt the bacterial cell membrane.

The "Structural Shield" Against Resistance
Sisomicin possesses a natural advantage over Kanamycin and Neomycin due to the absence

of hydroxyl groups at the 3' and 4' positions of Ring I.

Vulnerability: Many bacteria produce Aminoglycoside Phosphotransferases (APH) and

Nucleotidyltransferases (ANT) that attack specific -OH groups.

Sisomicin Defense:

APH(3') & ANT(4'): These enzymes target the 3' and 4' hydroxyls. Since Sisomicin lacks

these hydroxyls naturally, it is immune to inactivation by these specific enzymes.

Susceptibility: It remains vulnerable to AAC(3) (acetylation of the 3-amino group) and

AAC(6') (acetylation of the 6'-amino group).

Part 3: Production & Isolation Protocol
Objective: Isolate high-purity Sisomicin from Micromonospora inyoensis. Scale: Laboratory

Pilot (10L Fermentation).

Fermentation Workflow
The production relies on a two-stage fermentation process to maximize titer before extraction.

Step 1: Seed Culture (Inoculum Preparation)

Medium: Beef extract (0.3%), Tryptone (0.5%), Yeast extract (0.5%), Dextrose (0.1%),

Soluble Starch (2.4%), CaCO₃ (0.2%).

Conditions: pH 7.2, 28°C, 250 RPM orbital shaking.

Duration: 48–72 hours (until heavy vegetative growth is observed).
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Step 2: Production Fermentation

Medium: Soluble Starch (5%), Soybean Meal (3.5%), CaCO₃ (0.7%), CoCl₂ (10⁻⁶ M).

Note: Cobalt chloride is a critical cofactor for the biosynthetic enzymes in

Micromonospora.

Inoculation: 5% v/v of seed culture.

Conditions: 28°C, High Aeration (Dissolved Oxygen >30%).

Duration: 96–120 hours. Monitor pH; a rise to >8.0 often signals the end of the production

phase.

Extraction & Purification (The "Acid Capture" Method)
Sisomicin is a basic compound strongly bound to the mycelium and fermentation solids.

Acidification: Adjust whole broth pH to 2.0 using 6N H₂SO₄. Agitate for 1 hour.

Logic: Protonation of the amino groups solubilizes Sisomicin, releasing it from the cell wall

into the aqueous phase.

Filtration: Filter biomass using diatomaceous earth (Celite). Retain the filtrate.

Neutralization: Adjust filtrate pH to 7.0 with NaOH.

Ion Exchange Chromatography (Capture):

Resin: Weak acid cation exchange resin (e.g., Amberlite IRC-50) in NH₄⁺ form.

Loading: Pass filtrate through the column. Sisomicin binds; impurities pass through.

Elution: Elute with 1N NH₄OH. Collect active fractions (monitor via TLC or bioassay).

Polishing (HPLC):

Use a C18 Prep-HPLC column with an ion-pairing agent (TFA or HFBA) to separate

Sisomicin from minor congeners (e.g., Gentamicin A).
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Part 4: Analytical Protocols
Since Sisomicin lacks a UV-active chromophore, standard UV detection (254 nm) is ineffective.

Two robust methods are recommended.

Method A: HPLC-OPA (Fluorescence Detection)
Best for high-sensitivity biological samples (plasma, cell lysate).

Derivatization Reagent: Dissolve o-phthalaldehyde (OPA) in methanol, add borate buffer (pH

10.4), and 2-mercaptoethanol.

Reaction: Mix Sample:Reagent (1:1) in the autosampler needle. Reaction is instantaneous

(wait 1 min).

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase: Methanol : Acetate Buffer pH 5.5 (70:30).

Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).

Linearity: 0.1 µg/mL – 50 µg/mL.

Method B: HPLC-ELSD (Direct Detection)
Best for purity analysis and bulk substance verification.

Detector: Evaporative Light Scattering Detector (ELSD).

Settings: Drift tube temp 50°C, Gas pressure 3.5 bar.

Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA). Gradient elution.

Logic: TFA acts as a volatile ion-pairing agent, allowing retention on C18 without clogging

the ELSD.

Result: Sisomicin appears as a distinct peak without derivatization artifacts.
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Part 5: Minimum Inhibitory Concentration (MIC)
Protocol
Standard: CLSI M07-A10 (Cation-Adjusted Mueller-Hinton Broth).

Stock Preparation: Dissolve Sisomicin powder in sterile water to 1024 µg/mL.

Correction: Do not use phosphate-buffered saline (PBS) for stock, as phosphates can

compete with aminoglycoside uptake. Use water or MOPS buffer.

Plate Setup: Use 96-well round-bottom plates. Add 100 µL CAMHB (Cation-Adjusted

Mueller-Hinton Broth) to columns 2-12.

Dilution: Add 200 µL of stock to column 1. Transfer 100 µL from col 1 to col 2, mix, and

repeat to col 10. Discard final 100 µL.

Range: 512 µg/mL down to 1.0 µg/mL.

Inoculum: Prepare bacterial suspension (e.g., P. aeruginosa ATCC 27853) to 0.5 McFarland.

Dilute 1:100 in CAMHB. Add 100 µL to all wells.

Final Test Concentration: 5 x 10⁵ CFU/mL.

Incubation: 35°C ± 2°C for 16–20 hours.

Readout: The MIC is the lowest concentration well with no visible turbidity.

Part 6: Visualizations
Logical Workflow: Production & Analysis
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Caption: Industrial-scale workflow for the fermentation, extraction, and purification of Sisomicin.
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Mechanism of Action: Ribosomal Interference
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Caption: Molecular cascade of Sisomicin binding to the 30S ribosome leading to bacterial cell

death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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